molecular formula C8H4BrFN2O2 B2582154 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid CAS No. 1360953-31-6

5-bromo-7-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B2582154
CAS No.: 1360953-31-6
M. Wt: 259.034
InChI Key: SAGLBMDEYPVQLR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS 1360953-31-6) is a halogen-substituted indazole derivative with systematic nomenclature reflecting its substitution pattern. The indazole core consists of a bicyclic structure fusing a benzene and pyrazole ring, numbered such that the pyrazole nitrogen atoms occupy positions 1 and 2. Substituents are assigned positions based on this numbering:

  • Bromo at position 5
  • Fluoro at position 7
  • Carboxylic acid at position 3

The molecular formula is $$ \text{C}8\text{H}4\text{BrFN}2\text{O}2 $$, with a molecular weight of 259.03 g/mol. The SMILES notation $$ \text{O=C(C1=NNC2=C1C=C(F)C=C2Br)O} $$ clarifies the connectivity, highlighting the carboxylic acid group at C3 and halogens at C5 and C7.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}8\text{H}4\text{BrFN}2\text{O}2 $$
Molecular Weight 259.03 g/mol
Boiling Point 442.0±25.0 °C (predicted)
Density 1.6±0.1 g/cm³
LogP (Partition Coefficient) 2.16

The planar indazole scaffold facilitates π-π stacking interactions, while the carboxylic acid enables hydrogen bonding, critical for biological interactions.

Historical Context of Indazole Carboxylic Acid Derivatives

Indazole derivatives emerged as pharmacologically significant scaffolds in the late 20th century. Early studies focused on simple indazole structures, such as benzydamine, a nonsteroidal anti-inflammatory drug. The introduction of carboxylic acid groups at position 3 marked a turning point, enhancing solubility and enabling salt formation for improved bioavailability.

Tolnidamine, an indazole-carboxylic acid derivative, demonstrated antispermatogenic activity in the 1980s, highlighting the scaffold's potential for modulating cellular pathways. By the 2000s, fluorinated and brominated analogs gained traction for their metabolic stability and electronic effects. The specific compound this compound was first reported in patent literature as a kinase inhibitor intermediate, reflecting its role in targeted drug development.

Positional Isomerism in Halogen-Substituted Indazoles

Positional isomerism profoundly influences the physicochemical and biological properties of halogenated indazoles. Variations in halogen and carboxylic acid positions alter electronic distribution, solubility, and target affinity:

Table 2: Comparative Analysis of Halogen-Substituted Indazole Carboxylic Acids

Compound Substituent Positions Molecular Weight (g/mol) Key Property Source
7-Fluoro-1H-indazole-3-carboxylic acid 7-F, 3-COOH 180.14 High metabolic stability
This compound 5-Br, 7-F, 3-COOH 259.03 Enhanced lipophilicity
4-Fluoro-1H-indazole-3-carboxylic acid 4-F, 3-COOH 180.14 Altered dipole moment
7-Chloro-1H-indazole-3-carboxylic acid 7-Cl, 3-COOH 196.59 Increased hydrophobicity

For instance, fluorine at position 7 (as in 7-fluoro-1H-indazole-3-carboxylic acid) improves metabolic stability compared to non-fluorinated analogs. Conversely, bromine at position 5 in this compound enhances steric bulk, favoring interactions with hydrophobic enzyme pockets. Isomers like 4-fluoro-1H-indazole-3-carboxylic acid exhibit reduced planarity, diminishing π-π stacking efficiency.

Properties

IUPAC Name

5-bromo-7-fluoro-2H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-3-1-4-6(5(10)2-3)11-12-7(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGLBMDEYPVQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of indazole derivatives. For example, the reaction of 5-bromoindazole with a fluorinating agent under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid has been investigated for its anticancer properties. Research indicates that derivatives of indazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against breast cancer cells (MCF-7) with an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to traditional treatments .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing further proliferation of cancer cells.

Enzyme Inhibition

Protein Kinase Inhibitors
Research has demonstrated that this compound can serve as a protein kinase inhibitor. It interacts with various kinases essential for regulating cell cycle progression. For instance, derivatives synthesized from this compound have shown excellent inhibition of PARP enzymes, with an IC50 value of 4 nM. This suggests a potential role in targeted cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. This could lead to the development of new antimicrobial agents based on its structure .

Material Science Applications

Due to its unique chemical structure, this compound is being explored for applications in material science. It shows potential in the creation of novel materials, including polymers and coatings, which could have implications in various industrial sectors .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatography and other techniques, aiding in the accurate quantification of similar compounds within complex mixtures. Its stability and distinct properties make it suitable for use as a reference material .

Activity Type Target IC50 Value Notes
AnticancerBreast Cancer (MCF-7)~1.30 µMInduces apoptosis and cell cycle arrest
Protein Kinase InhibitionPARP Enzyme4 nMSignificant inhibition observed
AntimicrobialStaphylococcus aureus-Potential activity against various pathogens

Table 2: Comparison with Related Compounds

Compound Name Structure Features Primary Application
This compoundBromine at position 5; Fluorine at position 7Anticancer agent; Enzyme inhibitor
5-Bromo-1H-indazole-3-carboxylic acidBromine at position 5Intermediate in pharmaceutical synthesis
Indazole Derivative XVariesAntimicrobial properties

Case Study: Anticancer Activity

In a study evaluating the effects of this compound on MCF-7 breast cancer cells:

  • Findings : The compound demonstrated significant cytotoxicity with an IC50 value indicating strong antiproliferative activity.
  • Mechanism : The study revealed that the compound induces DNA damage and inhibits cyclin-dependent kinase activity, crucial for cell cycle regulation.

Case Study: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against common bacterial strains:

  • Results : Initial findings suggest effective inhibition against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, thereby inhibiting their activity. This can lead to the modulation of various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazole Family

5-Chloro-1H-indazole-3-carboxylic Acid
  • CAS : 129295-32-5
  • Molecular Formula : C₈H₅ClN₂O₂
  • Key Differences: Chlorine replaces bromine at position 3.
3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride
  • CAS: Not explicitly listed (synthesized in ).
  • Molecular Formula : C₁₄H₁₀N₂O₂·HCl
  • Key Differences :
    • Phenyl group at position 3 instead of bromine/fluorine.
    • Carboxylic acid at position 7 (vs. position 3 in the target compound).
    • The phenyl group increases hydrophobicity, while the shifted carboxylic acid position may alter hydrogen-bonding interactions in biological systems .
4-Bromo-7-fluoro-1H-indazole
  • CAS: Not explicitly listed ().
  • Molecular Formula : C₇H₄BrFN₂
  • Key Differences :
    • Bromine at position 4 (vs. 5 in the target compound).
    • Lacks the carboxylic acid group, significantly reducing acidity and aqueous solubility.
    • Positional isomerism of bromine affects electronic distribution in the aromatic system .

Heterocyclic Analogues Outside the Indazole Class

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
  • CAS: Not explicitly listed ().
  • Molecular Formula : C₁₅H₁₁BrClFN₂O₂
  • Key Differences: Benzimidazole core (vs. indazole), with an additional nitrogen atom in the heterocycle. Carboxylic acid at position 6 (vs. 3 in the target compound), altering spatial interactions in enzyme-binding pockets .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • CAS : 16381-48-9
  • Molecular Formula: C₁₀H₈ClNO₂
  • Key Differences :
    • Indole core (vs. indazole), with a single nitrogen in the five-membered ring.
    • Methyl group at position 3 increases lipophilicity.
    • Chlorine at position 7 (vs. fluorine in the target compound) may reduce metabolic stability due to stronger electron-withdrawing effects .

Biological Activity

5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique halogen substituents. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C8H4BrFN2O2
  • Molecular Weight : 259.03 g/mol
  • CAS Number : 1360953-31-6

Target of Action

This compound primarily targets various kinases, including checkpoint kinases (CHK1 and CHK2), which are crucial in regulating the cell cycle and apoptosis. These interactions can lead to significant alterations in cellular processes.

Mode of Action

The compound interacts with its biological targets through binding, which modulates kinase activity, influencing pathways related to cell proliferation and apoptosis. This mechanism is pivotal in its potential application as an anticancer agent.

Biochemical Pathways

The compound is implicated in several biochemical pathways:

  • Cell Cycle Regulation : By inhibiting checkpoint kinases, it can prevent cancer cell proliferation.
  • Apoptosis : Modulation of apoptotic pathways may enhance the efficacy of cancer therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its predicted boiling point is approximately 4889±400 °C, with a density of 2.023±0.006 g/cm³. This profile indicates potential for effective bioavailability in therapeutic applications.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumorigenesis.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
SNU1677.4 ± 6.2
KG125.3 ± 4.6
H1975 (EGFR mutant)5.3
WM3629 (melanoma)38.6

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against a range of bacterial and fungal strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies

  • Inhibition of FGFR Kinases
    A study highlighted that indazole derivatives, including this compound, showed potent inhibition against fibroblast growth factor receptors (FGFR). The IC50 values for FGFR1 were reported as low as 4.1 nM, indicating strong enzymatic activity .
  • Antitumor Activity in NSCLC
    Another research effort focused on non-small cell lung cancer (NSCLC), demonstrating that the compound effectively inhibited EGFR T790M mutations with IC50 values around 5.3 nM, showcasing its potential as a targeted therapy for resistant cancer types .

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves halogenation and carboxylation steps. For example, derivatives like 5-bromo-7-fluoro-1H-indole-2-carboxylic acid are synthesized via amidation or ester hydrolysis using reagents such as cyanomethyl groups or methyl/phenyl substituents (e.g., Step 63-1 in ). A common approach includes:

Halogenation: Bromination at the 5-position using Br₂ or NBS (N-bromosuccinimide) under controlled conditions.

Carboxylation: Introduction of the carboxylic acid group via hydrolysis of ester precursors (e.g., ethyl esters) using acidic or basic conditions.

Fluorination: Fluorine substitution at the 7-position using fluorinating agents like Selectfluor® or DAST.
Key intermediates should be characterized via LC/MS (e.g., m/z 386 [M+H]⁺ as in ) and monitored for purity .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Structural elucidation relies on:

  • X-ray Crystallography: Single-crystal diffraction (e.g., using SHELXL for refinement, as noted in ) to confirm the indazole core and substituent positions .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to identify aromatic protons (e.g., deshielded protons near Br/F substituents).
    • LC/MS: High-resolution mass spectrometry to verify molecular weight (e.g., calculated 258.04 g/mol, ) and fragmentation patterns .
  • Elemental Analysis: Confirmation of Br/F content via combustion analysis or XPS.

Advanced: What strategies optimize the solubility of this compound for in vitro assays?

Methodological Answer:
Solubility challenges arise from the hydrophobic indazole core and halogen substituents. Strategies include:

Salt Formation: Use sodium or potassium salts of the carboxylic acid group.

Co-Solvents: Employ DMSO-water mixtures (e.g., 10% DMSO) while ensuring biocompatibility.

Derivatization: Synthesize methyl esters (e.g., ethyl 5-bromo-1H-indazole-3-carboxylate, ) for transient solubility, followed by in situ hydrolysis .

Nanoformulation: Encapsulation in liposomes or cyclodextrins to enhance bioavailability.
Monitor solubility via dynamic light scattering (DLS) or HPLC-UV .

Advanced: How can computational methods predict reactivity in halogenated indazole derivatives?

Methodological Answer:
Computational tools aid in:

  • Density Functional Theory (DFT): Modeling electrophilic aromatic substitution to predict bromo/fluoro regioselectivity.
  • Molecular Dynamics (MD): Simulating solvent interactions (e.g., ’s 3D simulations of similar compounds) to assess stability .
  • Docking Studies: Predicting binding affinities for target proteins (e.g., kinases or enzymes), leveraging the indazole scaffold’s planar structure.
    Software like Gaussian, AutoDock, or Schrödinger Suite is recommended. Validate predictions with experimental kinetic studies .

Advanced: How to address contradictions in spectral data for halogenated indazole analogs?

Methodological Answer:
Contradictions (e.g., NMR peak splitting vs. computational predictions) require:

SHELX Refinement: Re-analyze crystallographic data to confirm substituent positions ( ) .

Isotopic Labeling: Use ¹⁹F NMR or ²H-labeled analogs to resolve signal overlap.

Comparative Analysis: Cross-reference with structurally validated analogs (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole, ) .

Advanced Spectroscopy: 2D NMR (COSY, NOESY) to assign coupling constants and spatial proximities.

Advanced: What are the challenges in synthesizing this compound derivatives for medicinal chemistry?

Methodological Answer:
Key challenges include:

  • Regioselectivity: Competing bromination/fluorination at adjacent positions (e.g., 5 vs. 6 or 7 vs. 4).
  • Acid Sensitivity: Carboxylic acid group may decompose under harsh conditions (e.g., high heat or strong acids).
  • Purification: Separate isomers via preparative HPLC or column chromatography (silica gel, eluent: EtOAc/hexane).
  • Functionalization: Introduce substituents (e.g., amides in ) without disrupting the indazole core .

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